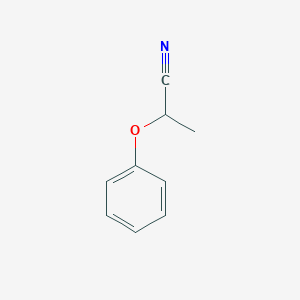

![molecular formula C9H10F3NO B3019186 4-[(2,2,2-Trifluoroethoxy)methyl]aniline CAS No. 923255-94-1](/img/structure/B3019186.png)

4-[(2,2,2-Trifluoroethoxy)methyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,2,2-Trifluoroethoxy)methyl]aniline is a chemical compound that is part of the aniline family, which is characterized by the presence of an amino group attached to a phenyl group. The trifluoroethoxy methyl group in this compound suggests that it may have unique physical and chemical properties that could be useful in various applications, such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of trifluoromethoxy-substituted anilines, which are structurally related to 4-[(2,2,2-Trifluoroethoxy)methyl]aniline, involves metalation as a key step. This process allows for the introduction of various electrophilic groups into the aniline framework. For example, the metalation of N-tert-Butoxycarbonyl-2- and -4-(trifluoromethoxy)aniline with tert-butyllithium leads to products that can be further functionalized . Additionally, a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which could be adapted for the synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline .

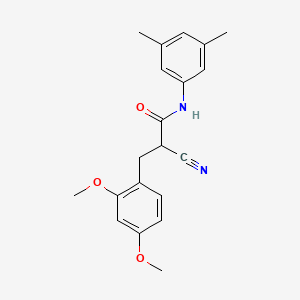

Molecular Structure Analysis

The molecular structure of related trifluoromethoxy aniline derivatives has been studied, revealing that the trifluoromethoxy group can significantly influence the conformation of the molecule. For instance, in the complex η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, the trifluoromethoxy group is nearly perpendicular to the arene ring, which could suggest similar structural features for 4-[(2,2,2-Trifluoroethoxy)methyl]aniline .

Chemical Reactions Analysis

Trifluoromethoxy anilines can undergo various chemical reactions, including metalation, electrophilic substitution, and carboxylation. These reactions are crucial for the functionalization and further elaboration of the aniline core. For example, the metalation of trifluoromethoxy-substituted anilines with sec-butyllithium or tert-butyllithium followed by carboxylation can lead to the formation of acids . Such reactivity could be expected for 4-[(2,2,2-Trifluoroethoxy)methyl]aniline as well.

Physical and Chemical Properties Analysis

The introduction of a trifluoromethoxy group into aniline derivatives can significantly alter their physical and chemical properties. For instance, 4-trifluoromethoxy derivatives exhibit stable smectic B and A phases, indicating that the trifluoromethoxy group can stabilize certain liquid crystalline states . Moreover, the presence of trifluoromethyl groups in anilides has been shown to affect their analgesic activity, which could be relevant for the pharmacological properties of 4-[(2,2,2-Trifluoroethoxy)methyl]aniline .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGIRAKZYCRBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,2,2-Trifluoroethoxy)methyl]aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)

![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)

![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019114.png)

![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)

![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)

![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)

![N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide](/img/structure/B3019120.png)